Synthesis of 2-CTC Resin via 1-Chloro-2-[dichloro(phenyl)methyl]benzene Achieves 90% Yield Compared to Complex Organometallic Routes for Direct 2-CTC Synthesis
The target compound is a pivotal intermediate enabling a high-yielding, two-step route to 2-chlorotrityl chloride (2-CTC) resin. The reaction of 2-chlorobenzophenone with phosphorus pentachloride (PCl5) to synthesize 1-chloro-2-[dichloro(phenyl)methyl]benzene proceeds with a 90% yield . This contrasts with the direct synthesis of 2-CTC resin from polystyrene, which requires a multi-step sequence involving acylation, reaction with phenyllithium (a highly reactive organometallic reagent), and subsequent chlorination, a route that is operationally more complex and challenging to scale [1].
| Evidence Dimension | Synthetic Yield of Key Intermediate Step |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Direct 2-CTC resin synthesis via organolithium route |
| Quantified Difference | Not quantified in yield, but reported as a multi-step, operationally complex sequence with organometallic reagents [1] |
| Conditions | Synthesis of target compound: Reaction of 2-chlorobenzophenone with PCl5 ; Comparator route: Polystyrene acylated with 2-chlorobenzoyl chloride, reacted with phenyl lithium, and chlorinated [1] |
Why This Matters
The high, verified yield of the target compound simplifies downstream 2-CTC resin manufacture, making it the preferred procurement choice for cost-effective and scalable resin production.
- [1] Orosz, G.; Kiss, L. Simple and efficient synthesis of 2-chlorotritylchloride resin. Tetrahedron Lett. 1998, 39, 3241–3242. View Source
